2,3-Epoxyaflatoxin B1
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Overview
Description
2, 3-Epoxyaflatoxin b1, also known as aflatoxin B1 8, 9-epoxide or afb epoxide, belongs to the class of organic compounds known as difurocoumarocyclopentenones. These are polycyclic aromatic compounds containing a cyclopenten-2-one ring fused to the coumarin moiety of the difurocoumarin skeleton. 2, 3-Epoxyaflatoxin b1 is slightly soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa). Within the cell, 2, 3-epoxyaflatoxin B1 is primarily located in the cytoplasm.
Aflatoxin B1 exo-8,9-epoxide is an aflatoxin. It has a role as a human metabolite.
Scientific Research Applications
Genetic Susceptibility to Hepatocellular Carcinoma from Aflatoxin B1
Aflatoxin B1 (AFB1) is suspected to be a hepatocarcinogen in humans, possibly inducing p53 mutations at codon 249. The study found that genetic variation in AFB1 detoxification genes, specifically epoxide hydrolase (EPHX) and glutathione S-transferase M1 (GSTM1), correlates with susceptibility to the effects of AFB1, including serum AFB1-albumin adducts, hepatocellular carcinoma (HCC), and p53 codon 249 mutations. Particularly, individuals with mutant genotypes at these loci are at greater risk of developing AFB1 adducts, p53 mutations, and HCC when exposed to AFB1. The risk is synergistically increased with hepatitis B virus infection and susceptible genotype (McGlynn et al., 1995).
Interaction with Cellular Nucleic Acids and Liver Cancer Etiology
A study conducted in Murang'a district, Kenya, where food samples are known to be contaminated with AFB1, found a positive correlation between dietary intake of AFB1 and the incidence of liver cancer. The presence of a compound in human urine, whose fluorescence spectrum was identical to chemically synthesized 2,3-dihydro-2-(7'-guanyl)-3-hydroxyaflatoxin B1 (AFB-GuaI), indicates interaction between the carcinogenic form of AFB1 and cellular nucleic acids in vivo, supporting the hypothesis of AFB1's role in liver cancer etiology (Autrup et al., 1983).
Properties
CAS No. |
42583-46-0 |
---|---|
Molecular Formula |
C17H12O7 |
Molecular Weight |
328.27 g/mol |
IUPAC Name |
(3R,4R,6S,8S)-12-methoxy-5,7,9,20-tetraoxahexacyclo[11.7.0.02,10.03,8.04,6.014,18]icosa-1,10,12,14(18)-tetraene-17,19-dione |
InChI |
InChI=1S/C17H12O7/c1-20-7-4-8-11(12-14-17(23-14)24-16(12)21-8)13-10(7)5-2-3-6(18)9(5)15(19)22-13/h4,12,14,16-17H,2-3H2,1H3/t12-,14-,16+,17+/m1/s1 |
InChI Key |
KHBXRZGALJGBPA-IRWJRLHMSA-N |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1 |
SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |
42583-46-0 | |
physical_description |
Solid |
Synonyms |
AFB epoxide AFB1-2,3-oxide aflatoxin B1-2,3-oxide aflatoxin B1-8,9-epoxide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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